REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]1>FC(F)(F)C(O)=O>[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1
|
Name
|
1-[2-(benzimidazol-2-ylthio)ethyl]-4-tert-butoxycarbonyl piperazine
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Quantity
|
13.83 g
|
Type
|
reactant
|
Smiles
|
N1=C(NC2=C1C=CC=C2)SCCN2CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 40 minutes
|
Duration
|
40 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting crystals were recrystallized from methanol-diethyether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(NC2=C1C=CC=C2)SCCN2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |